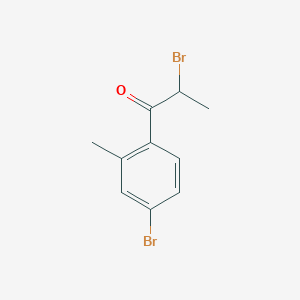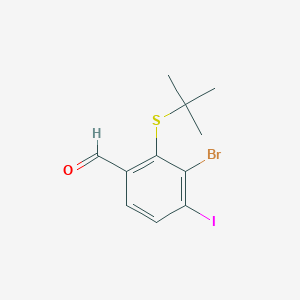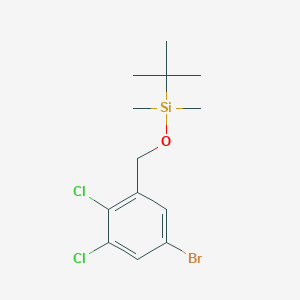
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is a complex organosilicon compound It is characterized by the presence of a bromine atom, two chlorine atoms, and a phenyl group attached to a silicon atom through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromo-2,3-dichlorobenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-2,3-dichlorobenzyl alcohol+tert-butyldimethylsilyl chloride→[(5-Bromo-2,3-dichlorophenyl)methyl]oxy(1,1-dimethylethyl)dimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenyl group can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce phenolic compounds.
科学的研究の応用
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for imaging or therapeutic purposes.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of (5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, altering their function. The pathways involved may include:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interaction with Cell Membranes: Affecting membrane permeability and signaling pathways.
類似化合物との比較
Similar Compounds
- {[(5-Chloro-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane
- {[(5-Iodo-2,3-dichlorophenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane
Uniqueness
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C13H19BrCl2OSi |
|---|---|
分子量 |
370.2 g/mol |
IUPAC名 |
(5-bromo-2,3-dichlorophenyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H19BrCl2OSi/c1-13(2,3)18(4,5)17-8-9-6-10(14)7-11(15)12(9)16/h6-7H,8H2,1-5H3 |
InChIキー |
NOZRXTLPXGFTGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC(=C1)Br)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
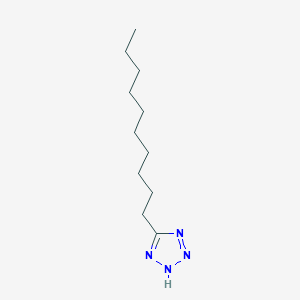
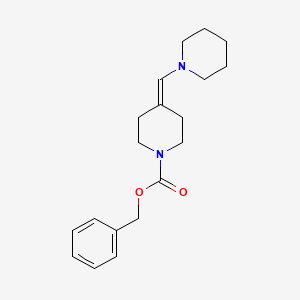
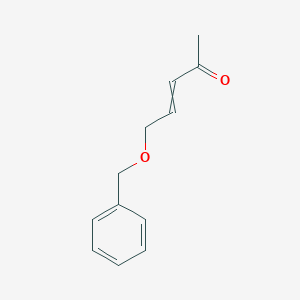
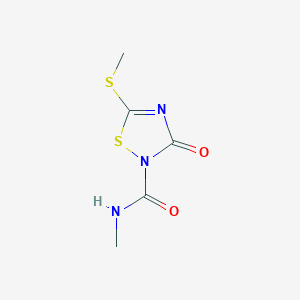
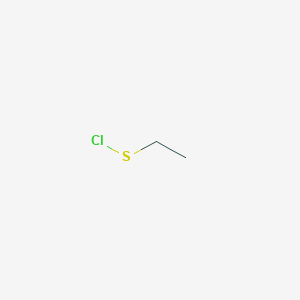
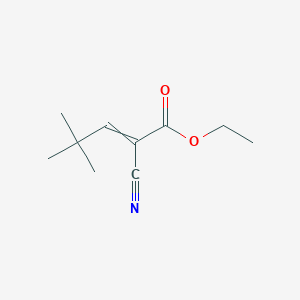
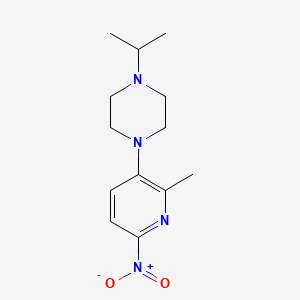
![2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate](/img/structure/B8562283.png)
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
![3-Phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B8562294.png)
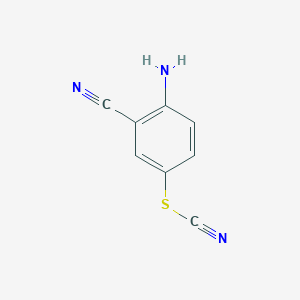
![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)
